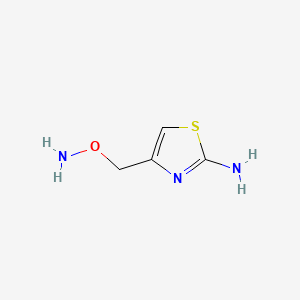

4-((Aminooxy)methyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3OS |

|---|---|

Molecular Weight |

145.19 g/mol |

IUPAC Name |

O-[(2-amino-1,3-thiazol-4-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C4H7N3OS/c5-4-7-3(1-8-6)2-9-4/h2H,1,6H2,(H2,5,7) |

InChI Key |

DEDTXRUPCFIUAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)N)CON |

Origin of Product |

United States |

Contextual Significance of Thiazole Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.govsemanticscholar.orgglobalresearchonline.net This structural motif is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and serves as a fundamental scaffold in numerous synthetic therapeutic agents. nih.govnih.gov The 2-aminothiazole (B372263) (2-AT) subset, in particular, has garnered significant attention from medicinal chemists due to its broad and potent pharmacological activities. mdpi.comscholarsresearchlibrary.comresearchgate.net

Derivatives of 2-aminothiazole are recognized for a diverse spectrum of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comscholarsresearchlibrary.comnih.gov This versatility has led to the development of several clinically approved drugs. For instance, Dasatinib, an anticancer agent, and Alpelisib, used in the treatment of breast cancer, both feature the 2-aminothiazole core, highlighting its importance in oncology. nih.govnih.gov The widespread prevalence and proven therapeutic value of this scaffold make it a privileged structure in the design of new bioactive molecules. mdpi.combohrium.com Researchers continuously explore modifications of the 2-aminothiazole ring system to develop novel compounds with improved potency, selectivity, and reduced potential for drug resistance. nih.govbohrium.com

| Biological Activity | Description | Reference Example(s) |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation. 2-aminothiazole analogs have shown potent activity against various human cancer cell lines, including breast, lung, and colon cancer. nih.gov | Dasatinib, Alpelisib nih.gov |

| Antimicrobial | Activity against a range of bacterial and fungal pathogens. scholarsresearchlibrary.comresearchgate.net | Sulfathiazole nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. mdpi.comnih.gov | Meloxicam, Fanetizole globalresearchonline.netpharmaguideline.com |

| Antiviral | Inhibition of viral replication, including activity against HIV. nih.gov | Ritonavir nih.govbohrium.com |

| Antioxidant | Capacity to neutralize harmful free radicals. mdpi.comscholarsresearchlibrary.com | Sydnonyl substituted thiazoline (B8809763) derivatives scholarsresearchlibrary.com |

Fundamental Principles and Research Utility of Aminooxy Functional Groups in Organic and Bioconjugation Chemistry

The aminooxy group (-ONH₂) is a highly valuable functional group in chemistry, prized for its unique reactivity, particularly in the field of bioconjugation. nih.gov Its utility stems from its ability to react chemoselectively with aldehydes and ketones to form a stable oxime linkage. nih.govbiotium.comlouisville.edu This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its efficiency, specificity, and ability to proceed under mild, aqueous conditions compatible with biological systems. louisville.edunih.gov

Several key features make the aminooxy group superior for many bioconjugation applications. The aminooxy moiety is a stronger nucleophile than a typical amine due to the "alpha effect," where the adjacent oxygen atom enhances its reactivity. acs.orgnih.gov The resulting oxime bond is significantly more stable towards hydrolysis than the hydrazone or imine (Schiff base) bonds formed from corresponding reactions with hydrazides or amines. nih.goviris-biotech.de This stability is crucial for creating robust conjugates that can withstand physiological conditions. nih.gov These properties have led to the widespread use of aminooxy-containing molecules for labeling proteins, carbohydrates, and nucleic acids, as well as for assembling complex biomolecular structures and creating neoglycopeptides. nih.goviris-biotech.deresearchgate.net

| Characteristic | Description | Significance in Research |

|---|---|---|

| Chemoselectivity | Reacts specifically with aldehydes and ketones, avoiding side reactions with other functional groups present in biomolecules (e.g., amines, carboxylic acids). nih.gov | Enables precise modification of biomolecules in complex biological mixtures without the need for protecting groups. nih.govresearchgate.net |

| Mild Reaction Conditions | The reaction proceeds efficiently in aqueous buffers, at or near neutral pH, and at physiological temperatures. biotium.comnih.gov | Preserves the structure and function of sensitive biological molecules like proteins and antibodies. |

| Stable Oxime Linkage | The resulting C=N-O bond is robust and stable against hydrolysis under physiological conditions. nih.govnih.gov | Creates long-lasting conjugates suitable for in vitro and in vivo studies, diagnostics, and therapeutic applications. |

| Bioorthogonal | The aminooxy and carbonyl functional groups are generally absent in most biological systems and do not interfere with native biochemical processes. acs.org | Allows for the specific labeling and tracking of molecules within living cells and organisms. |

Rationale for Investigating Hybrid Structures Such As 4 Aminooxy Methyl Thiazol 2 Amine As Research Tools and Probes

The investigation of hybrid molecules, which combine two or more distinct pharmacophores or functional units into a single entity, is a powerful strategy in modern drug discovery and chemical biology. nih.gov This approach aims to create novel compounds with enhanced efficacy, multi-target activity, or new functionalities that are not present in the individual components. researchgate.net

The rationale for studying a hybrid structure like 4-((Aminooxy)methyl)thiazol-2-amine is rooted in the synergistic combination of its two key components:

The Bioactive Scaffold: The 2-aminothiazole (B372263) core acts as a biologically relevant "warhead" or recognition element. Its proven affinity for various biological targets makes it an excellent starting point for developing probes or targeted therapeutics. mdpi.comresearchgate.net

The Conjugation Handle: The aminooxy group serves as a versatile chemical "handle." It provides a reliable and specific point of attachment for other molecules of interest, such as fluorescent dyes, affinity tags (like biotin), polymers (like PEG), or larger biomolecules (like antibodies or peptides). biotium.comiris-biotech.de

By combining these two moieties, this compound becomes a bifunctional research tool. It allows researchers to leverage the biological properties of the 2-aminothiazole scaffold while enabling its conjugation to other molecular entities via the highly efficient oxime ligation chemistry. This opens up possibilities for creating targeted drug delivery systems, cellular imaging probes, and tools for studying protein-ligand interactions where the thiazole (B1198619) unit directs the binding and the conjugated partner provides the detection or effector function.

Overview of Current Research Trajectories Involving 2 Aminothiazole Derivatives and Aminooxy Ligation Chemistry

Synthetic Routes for the 2-Aminothiazole Core Structure

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its synthesis is a well-established field. nih.gov The methodologies employed are crucial for establishing the core of the target molecule, this compound.

Elaboration of Hantzsch-Type Condensation Reactions for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the 2-aminothiazole ring system. derpharmachemica.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.net The classical mechanism proceeds via the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by simply varying the substitution on the α-haloketone and thiourea starting materials. derpharmachemica.com While traditionally performed under conventional heating, modern adaptations have significantly improved the efficiency of this reaction. For instance, microwave-assisted Hantzsch synthesis has been shown to reduce reaction times from hours to minutes and often results in higher yields with easier product purification compared to conventional reflux conditions. nih.gov Furthermore, the reaction has been successfully implemented in heated microreactor systems, demonstrating its utility for high-throughput analogue synthesis. rsc.org

Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | Several hours (e.g., 8 hours) | Moderate to Good | Simple setup, well-established | nih.gov |

| Microwave-Assisted | Minutes | Good to Excellent | Drastically reduced reaction time, improved yields | nih.gov |

| Heated Microreactor | Continuous flow | Good to Excellent | High throughput, precise control, suitable for library synthesis | rsc.org |

Strategies for Regioselective Introduction of the (Aminooxy)methyl Group at the C-4 Position

Directly installing the (aminooxy)methyl group during the Hantzsch synthesis is synthetically challenging due to the reactivity and potential instability of the required α-haloketone precursor. A more robust and common strategy involves a two-step process that first establishes a handle at the C-4 position, which is then converted to the desired functionality.

The synthesis begins with the Hantzsch condensation of thiourea with an appropriate α,α'-dihaloketone, such as 1,3-dichloroacetone. This reaction regioselectively yields 2-amino-4-(chloromethyl)thiazole. This intermediate is a versatile building block where the chloromethyl group at the C-4 position serves as an electrophilic site ripe for nucleophilic substitution.

The subsequent introduction of the aminooxy moiety is achieved by reacting the 2-amino-4-(chloromethyl)thiazole with a suitable protected hydroxylamine (B1172632) equivalent. A common and effective nucleophile for this purpose is N-hydroxyphthalimide. The reaction proceeds via an SN2 mechanism, where the phthalimide-protected oxygen atom displaces the chloride, forming a C-O bond and yielding N-((2-aminothiazol-4-yl)methoxy)phthalimide. The final step to reveal the target aminooxy group involves the deprotection of this intermediate, typically accomplished by hydrazinolysis (the Ing-Manske procedure), which cleaves the phthalimide (B116566) group to release the free aminooxy functionality.

Functional Group Interconversions and Protecting Group Strategies on the Thiazole Moiety

The presence of multiple reactive functional groups in the intermediates necessitates a careful protecting group strategy to ensure chemoselectivity. nih.govyoutube.com The 2-amino group of the thiazole ring is nucleophilic and can compete with the desired nucleophile (e.g., N-hydroxyphthalimide) in the SN2 reaction, leading to undesired N-alkylation byproducts.

To prevent this side reaction, the 2-amino group must be temporarily masked with a protecting group. organic-chemistry.org Carbamates are commonly used for this purpose. For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) group by reacting the 2-aminothiazole intermediate with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The Boc group is stable under the conditions required for the nucleophilic substitution at the C-4 position but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are typically orthogonal to the conditions used for phthalimide removal. organic-chemistry.orgjocpr.com

This use of an orthogonal protecting group strategy—where one group (Boc) is removed under acidic conditions and the other (phthalimide) is removed under nucleophilic/basic conditions—is crucial for the successful synthesis of complex molecules like this compound. jocpr.comug.edu.pl

Introduction and Manipulation of the Aminooxy Functionality

The aminooxy group is the key functional moiety that imparts the desired reactivity to the final product. Its introduction and subsequent reactions are critical to the molecule's utility as a chemical probe or building block.

Synthesis of Precursors Bearing the Aminooxy Group

As mentioned, the direct use of hydroxylamine in the substitution step is problematic due to its high reactivity and potential for side reactions. Therefore, protected hydroxylamine precursors are essential. N-hydroxyphthalimide is a widely used crystalline solid that serves as a stable and effective hydroxylamine anion equivalent. It is typically prepared by the reaction of phthalic anhydride (B1165640) with hydroxylamine hydrochloride in the presence of a base. This reagent provides the nucleophilic oxygen atom for the SN2 reaction while keeping the terminal nitrogen atom masked within the imide structure, preventing its interference.

Chemoselective Oximation and Oxime Ether Formation within Complex Molecules

The primary utility of a compound bearing an aminooxy group, such as this compound, is its ability to react with aldehydes and ketones to form stable oxime ethers. This reaction, known as oximation, is highly chemoselective. youtube.com The aminooxy group (-ONH₂) is a potent nucleophile that reacts specifically with carbonyl groups, even in the presence of other potentially reactive functionalities within a complex molecule. nih.gov

This high degree of chemoselectivity allows for the selective "tagging" or "ligation" of carbonyl-containing biomolecules, such as proteins with post-translationally modified keto- or aldehyde groups, or for linking molecular fragments in complex synthesis. wikipedia.orgnih.gov The reaction proceeds under mild, often physiological, conditions and forms a robust oxime linkage (C=N-O). The ability to selectively target one functional group out of many is a cornerstone of modern chemical biology and complex molecule synthesis. nih.govyoutube.com

Post-Synthetic Modifications and Derivatizations of the Aminooxy Moiety

The aminooxy group of this compound offers a versatile handle for a variety of post-synthetic modifications. This functionality readily undergoes chemoselective ligation with carbonyl compounds, forming stable oxime ethers. This specific reactivity allows for the conjugation of the thiazole core to a wide array of molecules, including peptides, proteins, and other complex organic structures, without affecting the inherent structure of the reducing end saccharide. frontiersin.org

The stability of the aminooxy linkage is a key consideration during synthetic manipulations. For instance, in the synthesis of aminooxy glycosides, care must be taken to avoid basic conditions that could compromise protecting groups like N-hydroxysuccinimide (NHS) esters, which are often employed in conjugation strategies. frontiersin.org The modification of reagents, such as treating tetrabutylammonium (B224687) fluoride (B91410) (TBAF) with acetic acid, has been shown to be crucial for preserving the integrity of such sensitive groups. frontiersin.org Furthermore, while hydrogenolysis can be employed for deprotection, conditions must be carefully controlled to prevent the undesired reduction of the N-O bond in the aminooxy moiety. frontiersin.org

These derivatization strategies are pivotal for creating complex biomolecules. The ability to attach the this compound core to larger entities through a stable oxime linkage opens up avenues for developing targeted drug delivery systems, novel probes for chemical biology, and advanced therapeutic candidates.

Total Synthesis Approaches for this compound and its Complex Analogs

The construction of the this compound scaffold and its more complex analogs relies on a variety of synthetic strategies. These approaches often involve the formation of the core thiazole ring as a key step, followed by the introduction or modification of the aminooxy side chain.

Multi-Component Reactions for Convergent Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. For the synthesis of thiazole derivatives, MCRs have proven to be particularly valuable. For instance, a novel multi-component strategy has been developed for the synthesis of thiazolopyrimidines through the condensation of a 2-aminothiazole, ethyl acetoacetate, and various aromatic aldehydes. rsc.org This reaction, often catalyzed by acids like sulfamic acid, provides a convergent route to complex heterocyclic systems. rsc.org

The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, serves as a foundational two-component reaction for building the thiazole ring. nih.govacs.org This method has been widely adapted and modified to produce a vast array of substituted 2-aminothiazoles. nih.govtandfonline.com For example, reacting acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine yields 4,5-substituted-2-aminothiazoles. mdpi.comnih.gov These can then be further functionalized, for instance, by reaction with acid or acyl chlorides to produce amide derivatives. mdpi.comnih.gov

Stereoselective Synthesis of Chiral 4-Substituted Thiazoles (if applicable)

The introduction of chirality at the 4-position of the thiazole ring is a critical aspect in the development of many biologically active molecules. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.

While direct stereoselective synthesis of 4-substituted thiazoles can be challenging, several strategies have been developed. One approach involves the use of chiral starting materials. For instance, the Holzapfel-Meyers-Nicolaou modification of the Hantzsch synthesis allows for the preparation of valine- and threonine-derived thiazoles with minimal loss of optical purity. researchgate.net This method proceeds through a hydroxythiazoline intermediate that is subsequently dehydrated. researchgate.net

Another strategy involves the use of chiral auxiliaries or catalysts. While specific examples for this compound are not detailed in the provided results, the principles of stereoselective synthesis of chiral sulfinyl compounds, which involve nucleophilic substitution reactions often proceeding with inversion of configuration, can be conceptually applied to the synthesis of chiral thiazole derivatives. nih.gov The development of stereoselective methods is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Catalytic Methods and Novel Reagents in Synthetic Pathways

Modern organic synthesis heavily relies on the use of catalysts to enhance reaction rates, improve selectivity, and enable new transformations. The synthesis of thiazoles has benefited significantly from the development of novel catalytic systems.

Palladium and iron catalysts have been employed to switch the selectivity in reactions of vinyl azides with potassium thiocyanate, leading to either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles, respectively. nih.govacs.org This highlights the power of catalyst control in directing reaction outcomes. Copper silicate (B1173343) has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles from phenacyl bromides and thiourea. nanobioletters.com This method offers advantages such as rapid reaction times and high yields. nanobioletters.com

Other catalytic systems include the use of palladium(II) acetate (B1210297) for the construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org Copper-catalyzed coupling of oxime acetates with isothiocyanates provides a route to 4-substituted and 4,5-disubstituted 2-aminothiazoles under mild conditions. organic-chemistry.org Furthermore, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with thioureas to form thiazole derivatives. organic-chemistry.org

The development of novel reagents also plays a crucial role. For example, Lawesson's reagent has been used in microwave-assisted cyclization reactions to synthesize various sulfur-containing heterocycles, including thiazoles. organic-chemistry.org These catalytic methods and novel reagents provide chemists with a powerful toolkit to construct the this compound scaffold and its analogs with greater efficiency and control.

Systematic Modification of the Thiazole Ring System

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. nih.gov Its versatility stems from the various points at which its structure can be modified to modulate its physicochemical and pharmacological properties. nih.govmdpi.com

Investigation of Substituent Effects at the C-4 Position on Biological Recognition

The C-4 position of the 2-aminothiazole ring plays a crucial role in the biological recognition of its derivatives. SAR studies have revealed that this position is often sensitive to modification, with the nature of the substituent significantly impacting potency and selectivity.

In a series of 2-aminothiazoles developed as antitubercular agents, the presence of a 2-pyridyl moiety at the C-4 position was found to be critical for their activity. nih.govnih.gov Any attempts to alter this specific substituent resulted in a significant loss of potency, highlighting its essential role in the molecular interactions with the biological target. nih.govnih.gov This intolerance to modification suggests that the 2-pyridyl group is involved in key binding interactions, such as hydrogen bonding or specific steric contacts, that are vital for the compound's mechanism of action.

Conversely, in other classes of 2-aminothiazole derivatives, the C-4 position has shown more tolerance for a variety of substituents. For instance, in a study of Aurora kinase inhibitors, various substitutions were tested at this position, indicating a broader scope for modification. mdpi.com Similarly, research on KPNB1 inhibitors involved the synthesis of 2-amino-5-bromothiazole derivatives which were then further modified, suggesting that the initial substituent at C-4 can be a handle for further chemical elaboration. mdpi.com

The introduction of different aryl groups at the C-4 position has also been explored. For example, 2-amino-4-phenylthiazole (B127512) has been used as a starting material for the synthesis of various derivatives with antimicrobial activity. nih.gov The nature of the substitution on this phenyl ring can further influence the biological profile of the resulting compounds.

The following table summarizes the impact of different substituents at the C-4 position on the biological activity of 2-aminothiazole analogs, based on findings from various studies.

| Substituent at C-4 | Biological Target/Activity | Effect on Activity | Reference |

| 2-Pyridyl | Mycobacterium tuberculosis | Intolerant to modification; essential for activity. | nih.govnih.gov |

| Phenyl | Antimicrobial | Tolerated; allows for further derivatization. | nih.gov |

| Various aryl groups | Aurora kinase inhibition | Tolerated; allows for modulation of activity. | mdpi.com |

Exploration of the N-2 Amino Group Substituents and their Influence on Molecular Interactions

The N-2 amino group of the 2-aminothiazole scaffold is a key site for structural modification and has been shown to be highly flexible in accommodating a wide range of substituents. nih.govnih.gov This flexibility allows for the fine-tuning of a compound's properties, including its potency, selectivity, and pharmacokinetic profile. nih.gov

The nature of the substituent on the N-2 amino group can influence various molecular interactions, including:

Hydrogen Bonding: The amino group itself can act as a hydrogen bond donor. Conversion to an amide or urea (B33335) introduces an additional hydrogen bond donor (the N-H of the amide/urea) and a hydrogen bond acceptor (the carbonyl oxygen), providing more opportunities for interaction with the biological target.

Hydrophobic Interactions: The introduction of lipophilic groups, such as aromatic rings or alkyl chains, can lead to favorable hydrophobic interactions with nonpolar pockets in the target protein.

Steric Complementarity: The size and shape of the substituent can influence how well the molecule fits into the binding site of the target.

The table below provides examples of how modifications at the N-2 amino group have influenced the biological activity of 2-aminothiazole derivatives.

| Modification at N-2 | Biological Target/Activity | Effect on Activity | Reference |

| Substituted benzoyl groups | Mycobacterium tuberculosis | Significant improvement in potency. | nih.govnih.gov |

| Substituted ureido functionality | Anticancer (Leukemia and Melanoma) | Remarkable enhancement in activity. | nih.gov |

| N-methylamine, N,N-dimethylamine | Microtubule targeting agents | Potency increased in the order: NHCH3 > CH3 >> N(CH3)2. | nih.gov |

| Non-aromatic amino acyl side chain | CDK2/cycE inhibitors | Reduced protein binding and improved aqueous solubility. | nih.gov |

Analysis of Structural Variations at the C-5 Position of the Thiazole Ring

The C-5 position of the thiazole ring offers another avenue for structural modification to modulate the biological activity of 2-aminothiazole analogs. mdpi.comnih.gov While in some cases this position is unsubstituted, in many others, the introduction of various groups has been shown to be beneficial for activity.

In the development of microtubule targeting agents, a series of 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5-aryl thiazoles were synthesized to evaluate the effect of substituents on the phenyl ring at the C-5 position. nih.gov The results indicated that an ethoxy group at the para-position of the C-5 aryl ring produced the most active compound in the series. nih.gov

The introduction of a bromo group at the C-5 position has also been investigated. In a study on antitumor agents, the exchange of a methyl group with a bromo group at the C-5 position of the thiazole led to compounds with moderate to good activity. nih.gov Furthermore, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a potent KPNB1 inhibitor, highlights the importance of an aryl group at the C-5 position. mdpi.com

The significance of a carboxanilide side chain at the C-5 position has also been demonstrated in compounds with cytostatic effects on human chronic myeloid leukemia cell line K562. mdpi.com The following table summarizes the effects of various substituents at the C-5 position.

| Substituent at C-5 | Biological Target/Activity | Effect on Activity | Reference |

| Aryl group (e.g., 4-ethoxyphenyl) | Microtubule targeting agents | Most active compound in the series. | nih.gov |

| Bromo group | Antitumor | Moderate to good activity. | nih.gov |

| 4-Fluorophenyl | KPNB1 inhibition | Potent inhibitory effect. | mdpi.com |

| Carboxanilide | Cytostatic (K562 leukemia cells) | Good anti-proliferative effects. | mdpi.com |

Conformational and Electronic Impact of the Aminooxy Linkage

Role of Oxime Ether Conformation in Ligand-Target Binding

The aminooxy group can react with aldehydes or ketones to form a stable oxime ether linkage. biotium.com This linkage plays a crucial role in connecting different molecular fragments and its conformation can be critical for proper orientation within a binding site. The formation of oxime ethers can result in both E and Z isomers, and the equilibrium between these isomers can be influenced by the surrounding environment. nih.gov

The oxime ether moiety can participate in hydrogen bonding interactions, which are fundamental for ligand-target recognition. For example, in studies of indirubin (B1684374) derivatives, the oxime group was found to be crucial for cytotoxic effects, and in docking studies of other compounds, the hydroxyimino group of an oxime was shown to establish hydrogen bonds with key amino acid residues in the target protein. mdpi.com

The flexibility of the oxime ether linker allows the molecule to adopt a conformation that is optimal for binding. This conformational adaptability can be a key determinant of binding affinity and, consequently, biological activity.

Electronic Properties and Their Modulation of Reactivity

The aminooxy group possesses distinct electronic properties that differentiate it from a simple amine. Due to the "alpha effect," the lone pair on the oxygen atom enhances the nucleophilicity of the adjacent nitrogen atom, making aminooxy groups stronger nucleophiles than primary amines. acs.org This increased reactivity can be advantageous in the synthesis of derivatives and in the formation of covalent bonds with biological targets.

The basicity of the aminooxy group is lower than that of a primary amine, with a pKa typically in the range of 5-6. ku.edu This means that at physiological pH, a significant portion of the aminooxy groups will be in their unprotonated, more nucleophilic form. ku.edu

The electronic properties of the aminooxy linkage can be modulated by the introduction of substituents on the attached thiazole ring. Electron-withdrawing groups on the thiazole ring can decrease the electron density on the aminooxy nitrogen, potentially affecting its nucleophilicity and basicity. Conversely, electron-donating groups would be expected to have the opposite effect. This modulation of electronic properties provides a tool for fine-tuning the reactivity and binding characteristics of the molecule.

The electronic properties of substituents are known to affect the structure, reactivity, and rotational flexibility of molecules. nih.gov Therefore, understanding and harnessing the electronic effects of the aminooxy linkage and the substituents on the thiazole ring are crucial for the rational design of potent and selective this compound analogs.

Hydrogen Bonding and Other Non-Covalent Interactions Mediated by the Aminooxy Group

The aminooxy group (-O-NH₂) is a critical functional group in medicinal chemistry, known for its unique electronic properties and ability to engage in various non-covalent interactions. nih.govacs.org These interactions are fundamental to the molecular recognition process between a ligand, such as an analog of this compound, and its biological target. nih.govmhmedical.com The aminooxy group is a more potent nucleophile than a typical amine group due to the "alpha effect," where the adjacent oxygen atom with its lone pair of electrons enhances the nucleophilicity of the nitrogen. nih.govacs.org This property is crucial for forming stable linkages, such as oximes, but the group's capacity for non-covalent interactions is equally significant for determining binding affinity and specificity.

Hydrogen Bonding: The aminooxy moiety is an excellent hydrogen bond donor and acceptor. The nitrogen atom can donate a hydrogen bond through its N-H protons, while the oxygen atom can accept a hydrogen bond via its lone pairs. This dual capability allows for the formation of robust and directionally specific hydrogen bond networks within a protein's binding site. For instance, the -O-NH₂ group can interact with backbone carbonyls, carboxylate side chains (e.g., Aspartate, Glutamate), or hydroxyl groups (e.g., Serine, Threonine, Tyrosine) of amino acid residues. These interactions are vital for anchoring the ligand in the correct orientation for optimal activity.

Other Non-Covalent Interactions: Beyond hydrogen bonding, the aminooxy group can participate in other significant non-covalent interactions. pharmamicroresources.com

Interactions with Metal Ions: The oxygen and nitrogen atoms can act as chelation points for metal ions that may be present as cofactors in the active site of an enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. jocpr.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. researchgate.net By establishing a mathematical relationship, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs, prioritizing candidates for synthesis, and reducing the time and cost associated with drug development. jocpr.comnih.govyoutube.com

For analogs of this compound, QSAR studies can elucidate the specific physicochemical properties and structural features that govern their biological effects. These models are built by calculating a wide range of molecular descriptors for a set of molecules (the training set) and then using statistical methods to find the best correlation with their experimentally determined biological activities. nih.gov

Derivation of Predictive Models for Molecular Design

The development of a predictive QSAR model is a systematic process that involves several key steps:

Data Set Preparation: A series of structurally related compounds, such as thiazole derivatives, with well-defined biological activity data (e.g., IC₅₀ or pIC₅₀ values) is compiled. nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. nih.govlaccei.org

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including topological, electronic, geometric, and physicochemical properties. imist.mamdpi.com

Feature Selection: From the vast pool of calculated descriptors, the most relevant ones that have the greatest influence on biological activity are selected. This step is crucial to avoid overfitting and to create a model that is both simple and robust. laccei.org Methods like stepwise multiple linear regression (MLR) or more advanced algorithms are employed for this purpose. mdpi.com

Model Generation: Using the selected descriptors, a mathematical equation is generated that links them to the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models. imist.ma

Model Validation: The generated QSAR model must be rigorously validated to ensure its statistical significance and predictive ability. nih.gov Internal validation techniques like cross-validation (e.g., leave-one-out) are performed on the training set. imist.ma External validation, which involves using the model to predict the activity of the test set compounds, is the ultimate test of a model's utility. nih.govimist.ma

A study on thiazole derivatives as 5-lipoxygenase inhibitors, for example, used a set of 10 molecular descriptors out of an initial 1875 to build their model. laccei.org Another QSAR study on thiazolidine-4-one derivatives identified descriptors related to polarizability, electronegativity, and surface area as being positively correlated with antitubercular activity. nih.gov

The table below illustrates the types of molecular descriptors commonly used in QSAR studies of heterocyclic compounds like thiazole derivatives.

| Descriptor Category | Example Descriptors | Description | Reference |

| Electronic | ELUMO, EHOMO | Energy of the Lowest Unoccupied/Highest Occupied Molecular Orbital; relates to reactivity. | imist.ma |

| Topological | Wiener Index, Balaban J | Describe the atomic connectivity and branching of a molecule. | imist.ma |

| Physicochemical | LogP, Molar Refractivity (MR) | Relate to a compound's lipophilicity and polarizability. | imist.ma |

| 3D/Geometrical | Surface Area, Molecular Volume | Describe the three-dimensional shape and size of a molecule. | researchgate.net |

These validated QSAR models provide valuable insights into the structure-activity landscape, allowing medicinal chemists to design new this compound analogs with a higher probability of success. jocpr.com

Application of Machine Learning in SAR Analysis

In recent years, machine learning (ML) has emerged as a powerful tool in QSAR modeling, often providing more accurate and robust predictions than traditional statistical methods. researchgate.netscielo.br Machine learning algorithms are particularly adept at handling large, high-dimensional datasets and capturing complex, non-linear relationships between molecular descriptors and biological activity. scielo.brmdpi.com

Several machine learning approaches have been successfully applied to the SAR analysis of thiazole derivatives and other heterocyclic compounds:

Linear Regression: This is one of the fundamental machine learning approaches used to build simple, interpretable QSAR models. laccei.org

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. They are capable of modeling highly complex and non-linear relationships. A QSAR study on thiazole derivatives as PIN1 inhibitors showed that an ANN model significantly outperformed a traditional MLR model, achieving a much higher correlation coefficient (R² = 0.98 vs. 0.76). imist.ma

Support Vector Machines (SVM): SVM is a powerful classification and regression method that works well with high-dimensional data, making it suitable for QSAR where the number of descriptors can be very large. mdpi.com

Random Forest (RF): This is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. It is known for its high accuracy and ability to handle large numbers of variables. scielo.br

The integration of machine learning into QSAR allows for the development of highly predictive models that can accelerate the drug discovery process. scielo.br These models can be used to screen large virtual libraries of compounds, identifying promising candidates for synthesis and biological testing, ultimately making the design of novel this compound analogs more efficient and targeted. nih.govresearchgate.net

The following table summarizes the performance of different machine learning models from various QSAR studies on heterocyclic compounds.

| Study Subject | Machine Learning Model | Key Performance Metric (R²) | Key Finding | Reference |

| Thiazole Derivatives (5-LOX Inhibitors) | Linear Regression | 0.626 | The model showed a good correlation and predictive ability for test set compounds. | laccei.org |

| Thiazole Derivatives (PIN1 Inhibitors) | Artificial Neural Network (ANN) | 0.98 | The ANN model demonstrated significantly better performance than the MLR model. | imist.ma |

| Imidazole Derivatives (Anti-melanoma) | Random Forest (RF) | Not specified, but described as robust and predictive | The model allowed for the successful design of potentially active new analogues. | scielo.br |

| 1,2,4-TAP Analogs (Antiplasmodial) | Support Vector Regression (SVR) | Not specified, but best performing | SVR was the most accurate model for capturing complex, non-linear structure-activity relationships. | mdpi.com |

Investigation of Specific Enzyme Inhibition or Activation Mechanisms

No studies detailing the specific enzyme inhibition or activation mechanisms of this compound have been identified. While the 2-aminothiazole scaffold is a common feature in various enzyme inhibitors, and the aminooxy group is known to interact with certain enzymes, research specifically characterizing these effects for this compound is not available. researchgate.netnih.govbeilstein-journals.orgscispace.comwikipedia.orgnih.gov

There is no published data on the kinetics of enzyme-ligand binding for this compound. This includes the absence of key kinetic parameters such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50) against any specific enzyme.

Information regarding the key active site interactions between this compound and any enzyme is not available. Molecular modeling studies, X-ray crystallography, or other structural biology techniques have not been reported for this compound in complex with a biological target.

Characterization of Receptor Binding and Modulatory Effects

No research has been found that characterizes the receptor binding profile or modulatory effects of this compound.

There are no available studies that profile the interaction of this compound with any specific physiological receptors.

No data has been published on the potential allosteric modulation of any receptor by this compound.

Cellular Pathway Modulation Studies (excluding clinical context)

Investigations into the modulation of cellular pathways by this compound, outside of a clinical context, have not been reported in the scientific literature. While 2-aminothiazole derivatives have been noted for their diverse biological activities, which imply cellular pathway interactions, specific studies on this compound are absent. nih.govnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net

Analysis of Downstream Signaling Cascades

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs and biologically active compounds. nih.govnih.gov Its derivatives have been shown to modulate a variety of signaling pathways, primarily through the inhibition of protein kinases. acs.org For instance, derivatives of 2-aminothiazole have been identified as allosteric modulators of protein kinase CK2, a ubiquitous Ser/Thr protein kinase involved in the control of various signaling pathways. acs.org By binding to an allosteric site, these compounds can stabilize an inactive conformation of the kinase, thereby inhibiting its activity and affecting downstream phosphorylation events. acs.org

Furthermore, the 2-aminothiazole nucleus is a key component of dasatinib, a potent anticancer agent that inhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases. nih.gov The inhibitory action of such compounds on key kinases can disrupt major signaling cascades implicated in cell proliferation, survival, and migration.

A hypothetical signaling cascade that could be influenced by a 2-aminothiazole derivative is presented below:

Table 1: Hypothetical Downstream Signaling Cascade Potentially Modulated by a 2-Aminothiazole Derivative

| Signaling Pathway Component | Potential Effect of Inhibition | Associated Cellular Processes |

| Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) | Decreased autophosphorylation and activation | Cell proliferation, angiogenesis, survival |

| Non-receptor Tyrosine Kinase (e.g., Src, Abl) | Inhibition of substrate phosphorylation | Cell adhesion, migration, cell cycle control |

| Serine/Threonine Kinase (e.g., CK2, AKT) | Reduced phosphorylation of downstream targets | Apoptosis, cell growth, metabolism |

| Transcription Factors (e.g., STAT3, NF-κB) | Altered gene expression profiles | Inflammation, immune response, cell survival |

Investigation of Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. Small molecules that can bind to the interface of two interacting proteins can effectively block the formation of a functional complex. Heterocyclic scaffolds, including those containing thiazole rings, have been explored as mimetics of α-helices, which are common motifs at PPI interfaces. nih.gov

The 2-aminothiazole moiety, with its potential for hydrogen bonding and π-stacking interactions, could serve as a core for designing PPI inhibitors. For example, compounds designed to mimic one of the interacting partners could competitively bind and disrupt the interaction.

The aminooxy group of this compound introduces a reactive handle that could potentially be used to probe or stabilize PPIs. However, without specific experimental data, its role in directly mediating or inhibiting protein-protein interactions remains speculative.

Table 2: Potential Protein-Protein Interactions Targeted by Heterocyclic Scaffolds

| Protein-Protein Interaction | Biological Function | Therapeutic Area |

| Bcl-2/Bak | Regulation of apoptosis | Cancer |

| p53/MDM2 | Tumor suppression | Cancer |

| PD-1/PD-L1 | Immune checkpoint regulation | Cancer, Immunology |

| Ras/Raf | Signal transduction | Cancer |

Role of Covalent Adduct Formation through Aminooxy Ligation in Biological Systems

A key feature of this compound is the presence of an aminooxy group (-O-NH2). This functional group is known to participate in a highly chemoselective reaction known as aminooxy ligation or oxime formation. rsc.orgrsc.org The aminooxy group reacts readily and specifically with aldehydes and ketones under mild, physiological conditions to form a stable oxime bond. biotium.com This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological processes. rsc.orgacs.org

The aminooxy group is a stronger nucleophile than a standard amine due to the "alpha effect," where the adjacent oxygen atom enhances its reactivity. acs.orgnih.gov This property allows for the efficient formation of covalent adducts with biomolecules that contain or can be modified to contain an aldehyde or ketone group.

In a biological context, this reactivity could be harnessed for several applications:

Labeling and Imaging: The aminooxy group can be used to attach fluorescent dyes, biotin (B1667282), or other reporter tags to proteins or cell surfaces that have been functionalized with an aldehyde or ketone. biotium.com

Drug Targeting: A molecule like this compound could be designed to first bind non-covalently to a protein of interest, and then the aminooxy group could form a covalent bond with a nearby aldehyde or ketone residue (either naturally occurring or introduced via genetic engineering), leading to irreversible inhibition.

Formation of Bioconjugates: The aminooxy ligation is a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates or peptide-oligonucleotide hybrids. acs.orgnih.gov

The formation of a covalent adduct via aminooxy ligation can have significant biological consequences. By permanently modifying a target protein, it can lead to a prolonged and potent biological effect.

Table 3: Characteristics of Aminooxy Ligation for Covalent Adduct Formation

| Feature | Description | Significance in Biological Systems |

| Chemoselectivity | Reacts specifically with aldehydes and ketones. | Minimizes off-target reactions with other functional groups in a complex biological environment. |

| Bioorthogonality | The reaction does not interfere with native biological processes. | Allows for specific modifications in living systems without disrupting normal cellular functions. |

| Reaction Conditions | Proceeds under mild, aqueous conditions (physiological pH and temperature). | Compatible with the study of biological molecules in their native state. |

| Stability of Adduct | Forms a stable oxime bond. | Leads to long-lasting or permanent modification of the target molecule. |

Computational Chemistry and Molecular Modeling for 4 Aminooxy Methyl Thiazol 2 Amine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to investigate the fundamental electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.nettandfonline.com

For the 2-aminothiazole (B372263) scaffold, the HOMO is typically associated with the ability to donate an electron, while the LUMO is associated with the ability to accept one. researchgate.net In a study of 2-aminothiazole sulfonamide derivatives, FMO analysis revealed that the distribution of electron density and the HOMO-LUMO energy gap are significantly influenced by the nature of substituents on the molecule. nih.gov For instance, the introduction of electron-withdrawing nitro groups was found to substantially reduce the energy gap, indicating increased reactivity, whereas bromo and fluoro substitutions resulted in a larger energy gap compared to the unsubstituted analog. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted 2-Aminothiazole Sulfonamides Data is illustrative for the 2-aminothiazole scaffold and not specific to 4-((Aminooxy)methyl)thiazol-2-amine.

Source: Adapted from FMO analysis of 2-aminothiazole sulfonamides. nih.gov

| Compound Derivative | Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 1 | Unsubstituted Phenyl | - | - | 5.805 |

| Derivative 2 | Bromo Substitution | - | - | 6.089 |

| Derivative 3 | Fluoro Substitution | - | - | 6.078 |

| Derivative 4 | Nitro Substitution | - | - | 0.384 |

Note: Specific HOMO/LUMO energy values were not provided in the source; only the energy gaps were detailed.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms, predicting the most likely pathways, and understanding the stability of intermediates and transition states. This is particularly valuable for complex heterocyclic syntheses.

Another application involves predicting metabolic activation. A study on 2-aminothiazole-based AKT inhibitors used quantum mechanics to calculate the relative energies of epoxidation on the thiazole (B1198619) ring. acs.org These calculations helped create an in silico model that successfully predicted whether structural analogues would be bioactivated to form reactive epoxides, which could then lead to the formation of glutathione (B108866) (GSH) adducts. acs.org This predictive power is crucial for designing new chemical entities with improved metabolic stability.

Table 2: Predicted Energy Barriers for Competing Reaction Pathways Data is illustrative for reactions involving the 2-aminothiazole scaffold.

Source: Adapted from quantum-chemical analysis of benzofuroxan (B160326) reaction with 2-aminothiazole. mdpi.com

| Reaction Pathway | Attacking Atom | Calculated Energy Barrier (kcal/mol) | Predicted Feasibility |

| Pathway 1 | Exocyclic Amino Group | 13.2 | Probable |

| Pathway 2 | Endocyclic Nitrogen Atom | 12.8 | Most Probable |

| Pathway 3 | C5 Atom of Thiazole Ring | 18.3 | Least Probable |

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to identify potential biological targets and to understand the molecular basis of ligand-receptor interactions. tandfonline.comnih.gov

Before performing large-scale virtual screening, it is essential to validate the docking protocol to ensure it can accurately reproduce known binding modes and distinguish true ligands from non-binding molecules (decoys). In a study aimed at identifying new inhibitors for UDP-galactopyranose mutase (UGM), researchers performed retrospective docking calculations. nih.gov They used a set of 25 known 2-aminothiazole inhibitors and 1700 property-matched decoys. A successful docking protocol is expected to assign more favorable scores to the known inhibitors than to the decoys. This validation confirmed that the chosen parameters were effective, as the 2-aminothiazole ligands showed good enrichment, with 40% of them ranking in the top 0.1% of the screened library. nih.gov This process builds confidence in the ability of the model to identify novel, potent hits in subsequent prospective screens.

Virtual screening involves docking large libraries of compounds against a protein target to identify potential new ligands. The 2-aminothiazole scaffold is a common feature in many compound libraries and has been identified as a binder for numerous targets. acs.org For instance, a virtual screen of over 5 million compounds against UGM used a structure of the enzyme from Klebsiella pneumoniae to identify new potential inhibitors. nih.gov

In other work, synthesized 2-aminothiazole derivatives were docked against oxidoreductase proteins to evaluate their antioxidant potential. researchgate.net The docking scores (binding energies) and predicted interactions, such as hydrogen bonds, help to prioritize compounds for experimental testing. Such studies often find that key interactions involve the amino group and the heterocyclic nitrogen of the thiazole ring.

It is noteworthy that the 2-aminothiazole scaffold is sometimes classified as a "promiscuous" or frequent hitter in screening campaigns, meaning it can show activity against many different targets. acs.org This requires careful analysis to distinguish specific, high-affinity interactions from non-specific or artifactual binding.

Table 3: Example Docking Results for 2-Aminothiazole Derivatives Against Oxidoreductase (PDB: 3NM8) Data is illustrative for the 2-aminothiazole scaffold and not specific to this compound.

Source: Adapted from in silico study of 2-aminothiazole derivatives as antioxidant agents. researchgate.net

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Number of H-bonds | Interacting Amino Acid Residues |

| 3a | -8.11 | 0.17 | 2 | Gln64, His245 |

| 3b | -7.63 | 0.44 | 1 | Gln64 |

| 3c | -7.52 | 0.55 | 1 | His245 |

| 3d | -8.08 | 0.18 | 2 | Gln64, His245 |

| Ascorbic Acid (Ref.) | -6.64 | 2.53 | 4 | His66, Asn241, Met257 |

Molecular Dynamics Simulations for Conformational Space and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of docking poses, explore the conformational flexibility of the ligand and protein, and calculate binding free energies. nih.govnih.govnih.gov

Studies on 2-aminothiazole inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5) used MD simulations to understand differences in binding affinity among a series of compounds. The simulations revealed that van der Waals interactions, particularly with residue Ile10, and hydrogen bonds with Cys83 were crucial for potent binding. nih.gov Similarly, MD simulations of 2-aminothiazole derivatives targeting the Hec1/Nek2 protein complex helped to confirm the stability of the docked poses and provided insights into the key interactions necessary for inhibitory activity. tandfonline.comnih.gov

MD simulations can also be used to disqualify unstable binding poses. In a study of 2-aminothiazole and 2-aminooxazole derivatives targeting the enzyme FabH, short MD simulations were employed to test the stability of predicted binding modes. mdpi.com A stable pose will see the ligand maintain its key interactions and position within the binding pocket throughout the simulation, whereas an unstable pose will show the ligand drifting or changing conformation significantly. This approach adds a layer of rigor to docking predictions and helps to refine the understanding of how a ligand like this compound might behave within a biological target's active site.

Ligand Dynamics within Binding Pockets

Molecular dynamics (MD) simulations are instrumental in understanding how this compound behaves over time within the binding pocket of a protein target. nih.govyoutube.com These simulations can reveal the stability of the binding pose, the key interactions that anchor the ligand, and the conformational changes in both the ligand and the protein upon binding.

Research on other 2-aminothiazole inhibitors, such as those targeting cyclin-dependent kinase 5 (CDK5) or Aurora kinases, demonstrates the utility of this approach. nih.govnih.gov An MD simulation for this compound would typically involve placing the docked compound into a solvated model of the target protein and simulating its movement over tens to hundreds of nanoseconds. nih.gov Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure throughout the simulation. A stable RMSD suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are flexible or rigid. This can highlight which functional groups on the compound are critical for anchoring it in the binding site. nih.gov

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds between the ligand and protein residues. For this compound, the 2-amino group, the thiazole nitrogen, and the terminal aminooxy group are all potential hydrogen bond donors and acceptors, and their interactions would be of primary interest. nih.govnih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity. nih.gov Studies on similar inhibitors have shown that van der Waals interactions and specific hydrogen bonds with key residues like cysteine or isoleucine can be crucial for high-affinity binding. nih.gov

| Parameter/Analysis | Purpose | Example from Analogous 2-Aminothiazole Studies |

|---|---|---|

| Simulation Time | To observe meaningful conformational changes and interactions. | 100 ns simulation for an Aurora kinase inhibitor. nih.gov |

| Force Field | To define the physics of atomic interactions. | OPLS force fields are commonly used for small molecules and proteins. nih.gov |

| RMSD | To confirm the stability of the ligand-protein complex. | Used to verify the stable binding of compound 1a with protein 1MQ4. nih.gov |

| Binding Free Energy (MM/GBSA) | To estimate binding affinity and rank potential inhibitors. | Calculated binding free energies for CDK5 inhibitors correlated well with experimental data. nih.gov |

Solvent Effects on Molecular Interactions

The presence of water molecules in a biological system profoundly influences ligand-protein interactions. Computational models can account for these solvent effects using either explicit or implicit methods. uzh.ch

Explicit Solvent Models: These simulations involve surrounding the protein-ligand complex with a large number of individual water molecules. nih.gov This approach is computationally intensive but provides the most accurate representation of specific water-mediated interactions, where a water molecule bridges a hydrogen bond between the ligand and the protein. Analysis of the Solvent-Accessible Surface Area (SASA) can show how much of the compound is shielded from the solvent upon binding. nih.gov

Implicit Solvent Models: These methods, such as the Generalized Born (GB) model, represent the solvent as a continuous medium with specific dielectric properties. They are less computationally demanding and are often used in binding free energy calculations (MM/GBSA) to account for the energy cost of desolvating the ligand and the binding pocket. nih.gov

For this compound, its polar amino and aminooxy groups are expected to interact strongly with water. Understanding how these groups are desolvated upon binding to a target is critical for accurately predicting binding affinity.

Advanced Chemoinformatics and Ligand-Based Design Approaches

When the three-dimensional structure of a target protein is unknown, ligand-based design approaches become essential. These methods use the structural information from known active molecules to design new, potentially more potent ones.

Pharmacophore Modeling

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for kinase inhibitors. nih.govnih.gov

A hypothetical pharmacophore model for this compound could be constructed based on its key structural features. This model would be invaluable for virtual screening of large chemical databases to identify new compounds with a different core structure but the same essential features for biological activity. acs.org

| Functional Group | Pharmacophoric Feature | Potential Interaction |

|---|---|---|

| 2-Amino Group | Hydrogen Bond Donor (HBD) | Forms key hydrogen bonds in the hinge region of many kinases. |

| Thiazole Ring Nitrogen | Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a backbone or side-chain donor. |

| Thiazole Ring | Aromatic Ring (AR) / Hydrophobic (HYP) | Participates in hydrophobic or pi-stacking interactions. |

| Aminooxy Group (-ONH2) | Hydrogen Bond Donor (HBD) & Acceptor (HBA) | Forms additional interactions, potentially enhancing selectivity or potency. |

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify a lead compound to improve its properties (e.g., potency, selectivity, pharmacokinetics) or to create novel, patentable chemical entities. nih.gov

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties. For the 2-aminothiazole core, several bioisosteric replacements have been successfully explored in medicinal chemistry. One notable example is the replacement of 2-aminothiazole with 2-aminooxazole, which can improve physicochemical properties without losing antimicrobial activity. mdpi.com Another established strategy is the use of the 2-aminothiazole group as a bioisostere for a phenol (B47542) moiety, which has been applied in the development of dopamine (B1211576) agonists and opioids. acs.org

Scaffold Hopping: This is a more drastic change where the central core or scaffold of the molecule is replaced with a chemically different one, while maintaining the original orientation of the key functional groups. youtube.com For this compound, one could computationally search for new scaffolds that could replace the 2-aminothiazole ring but still present the amino group and the (aminooxy)methyl side chain in a similar spatial arrangement.

| Original Group | Potential Replacement | Rationale | Reference |

|---|---|---|---|

| 2-Aminothiazole | 2-Aminooxazole | Improve physicochemical properties, reduce potential toxicity. | mdpi.com |

| 2-Aminothiazole | 2-Aminopyridine | Common bioisostere, alters electronics and H-bonding capacity. | cambridgemedchemconsulting.com |

| 2-Aminothiazole | 1,2,4-Oxadiazole | Serves as a stable, non-classical bioisostere. | nih.gov |

| -(C=S)- in Thiazole | -(C=C)- in Pyrrole | Classic ring bioisostere to modify electronics and solubility. | cambridgemedchemconsulting.com |

Applications in Chemical Biology Research and Development of Research Tools

Design and Synthesis of Chemical Probes for Target Validation and Imaging

Chemical probes are essential for validating the engagement of small molecules with their biological targets and for visualizing these interactions within a cellular context. The aminooxy functionality of 4-((Aminooxy)methyl)thiazol-2-amine provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, enabling the creation of sophisticated chemical probes.

The synthesis of fluorescently tagged analogs of bioactive molecules is a powerful strategy for imaging and target identification. While specific examples for this compound are not extensively documented in publicly available literature, the general principle involves the reaction of the aminooxy group with an aldehyde- or ketone-functionalized fluorescent dye. This reaction forms a stable oxime ether linkage, covalently attaching the fluorophore to the thiazole (B1198619) scaffold. Such fluorescent probes could potentially be used in fluorescence microscopy or flow cytometry to visualize the localization of the parent molecule within cells and tissues.

A review of 2-aminothiazole (B372263) derivatives highlights the development of a fluorescein-labeled compound that served as a quantitative probe for identifying new inhibitors of KPNB1, a protein implicated in cancer. nih.gov This demonstrates the utility of fluorescently labeling the 2-aminothiazole scaffold for developing research tools. nih.gov

Table 1: Potential Fluorophores for Tagging this compound

| Fluorophore Class | Excitation (nm) | Emission (nm) | Notes |

| Coumarins | ~340-440 | ~430-490 | Blue to green emission, sensitive to environment. |

| Fluoresceins | ~490 | ~520 | Bright green emission, pH sensitive. |

| Rhodamines | ~540-570 | ~560-590 | Bright red-orange emission, often photostable. |

| Cyanines (e.g., Cy3, Cy5) | ~550-650 | ~570-670 | Bright and photostable, available in a range of wavelengths. |

This table presents a general overview of fluorophore classes that could potentially be conjugated to this compound via its aminooxy group, based on established bioconjugation chemistries.

Affinity-based probes are instrumental in identifying the protein targets of a small molecule. These probes typically consist of the small molecule of interest, a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin) for enrichment and identification. The 2-aminothiazole core is a common feature in kinase inhibitors, and affinity-based probes have been developed from such scaffolds to profile kinase activity in complex biological samples. researchgate.net

The aminooxy group of this compound can be exploited to attach a biotin (B1667282) tag through an oxime linkage. The resulting biotinylated probe can then be used in affinity pull-down experiments followed by mass spectrometry to identify binding partners.

Utilization as Building Blocks in Combinatorial Chemistry and Library Synthesis

The 2-aminothiazole framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. bldpharm.com This makes derivatives like this compound attractive building blocks for the construction of diverse chemical libraries. bldpharm.comnih.gov

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds. The 2-amino group and the aminooxy group on the 4-methyl position of the thiazole ring in this compound offer two distinct points for diversification. A variety of substituents can be introduced at the 2-amino position through reactions such as acylation or sulfonylation. mdpi.com Simultaneously, the aminooxy group can be reacted with a diverse set of aldehydes and ketones to generate a library of compounds with varied physicochemical properties. This approach enables a thorough exploration of the chemical space around the 2-aminothiazole core. nih.govmdpi.com

Table 2: Representative Reactions for Library Synthesis

| Reaction Type | Reagent Class | Functional Group Targeted | Resulting Linkage |

| Acylation | Acid chlorides, Anhydrides | 2-Amino group | Amide |

| Sulfonylation | Sulfonyl chlorides | 2-Amino group | Sulfonamide |

| Oxime Formation | Aldehydes, Ketones | Aminooxy group | Oxime ether |

This table outlines potential chemical transformations that can be applied to this compound for the generation of chemical libraries.

High-throughput screening (HTS) is a key technology in drug discovery for identifying hit compounds from large chemical libraries. nih.gov The development of robust HTS assays often requires the use of specific chemical tools. While there is no direct literature on the use of this compound in HTS platform development, its derivatives could be employed in various assay formats. For example, a fluorescently labeled derivative could be used in a competitive binding assay to screen for compounds that displace it from its target protein.

Bioconjugation Strategies for Functionalizing Biomolecules

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. The aminooxy group of this compound is particularly well-suited for bioconjugation through the formation of stable oxime bonds with aldehydes or ketones. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.

One common strategy involves the introduction of an aldehyde or ketone group onto a biomolecule through chemical modification of specific amino acid residues (e.g., lysine (B10760008) or cysteine) or by enzymatic methods. The modified biomolecule can then be reacted with this compound or its derivatives to attach the thiazole moiety. This approach can be used to immobilize proteins on surfaces, create antibody-drug conjugates, or label proteins with reporter tags.

Covalent Attachment to Peptides and Proteins via Oximation

The aminooxy group of this compound can react with the carbonyl group of an aldehyde or ketone to form a stable oxime linkage. This reaction is a cornerstone of bioconjugation due to its high specificity and the stability of the resulting bond under physiological conditions. Peptides and proteins can be modified to contain a carbonyl group through various methods, such as the oxidation of N-terminal serine residues or the incorporation of unnatural amino acids containing a ketone or aldehyde moiety. Once functionalized with a carbonyl group, these biomolecules can be readily conjugated with this compound. This covalent attachment can be used to introduce the 2-aminothiazole scaffold as a label or a functional probe onto the protein or peptide of interest.

Conjugation to Nucleic Acids and Carbohydrates

Similar to peptides and proteins, nucleic acids and carbohydrates can also be functionalized with carbonyl groups to enable their conjugation with this compound. For instance, the terminal sugar of a glycoprotein (B1211001) can be oxidized to generate an aldehyde, which can then be targeted by the aminooxy group. Likewise, synthetic oligonucleotides can be modified to include a carbonyl-containing linker. The conjugation of this compound to these biomolecules could facilitate the development of novel research tools, such as labeled probes for imaging or affinity-based purification.

Applications in Analytical Chemistry for Carbonyl Detection and Derivatization

The reactivity of the aminooxy group also lends itself to applications in analytical chemistry, particularly for the detection and quantification of carbonyl-containing compounds.

Quantification of Carbonyl-Containing Metabolites

Many important metabolites, including certain sugars, steroids, and lipid peroxidation products, contain aldehyde or ketone functionalities. Derivatization of these carbonyl-containing metabolites with an aminooxy-containing reagent like this compound can significantly improve their detection and quantification by various analytical techniques. The resulting oxime derivatives often exhibit enhanced ionization efficiency and chromatographic retention compared to the parent carbonyl compounds, leading to improved sensitivity and resolution in analytical methods.

Mass Spectrometry-Based Analysis of Oxime Adducts

In mass spectrometry (MS), the derivatization of carbonyl compounds with this compound can be particularly advantageous. The introduction of the thiazole ring and the additional nitrogen atoms can lead to the formation of characteristic fragment ions upon collision-induced dissociation. These specific fragmentation patterns can aid in the confident identification and structural elucidation of the original carbonyl-containing analyte. Furthermore, the use of isotopically labeled versions of this compound could enable relative and absolute quantification of carbonyl compounds in complex biological samples using MS-based techniques.

Fragment-Based Drug Discovery (FBDD) Leveraging the Scaffold

Fragment-based drug discovery (FBDD) is a powerful approach in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The 2-aminothiazole core of this compound is a well-established scaffold in medicinal chemistry, known to interact with various protein targets. nih.gov

The this compound molecule itself, being a small molecule, could be utilized as a fragment in FBDD screens. Its binding to a target protein could be detected by biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). The aminooxy group provides a convenient handle for subsequent fragment evolution, where chemists can link it to other fragments or grow the fragment to improve its binding affinity and selectivity for the target protein. This strategy could lead to the development of novel drug candidates for a wide range of diseases. nih.gov

Future Research Directions and Unexplored Avenues for 4 Aminooxy Methyl Thiazol 2 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and environmentally friendly synthetic routes is paramount for the widespread investigation and potential commercialization of 4-((Aminooxy)methyl)thiazol-2-amine. While traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, are well-established, future research should focus on innovative and sustainable approaches. bepls.commdpi.com

Key areas for exploration include:

Green Chemistry Approaches: Utilizing green solvents, recyclable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation can significantly reduce the environmental impact of synthesis. bepls.comnih.govresearchgate.net The use of biocatalysts, such as chitosan (B1678972) hydrogels, also presents a promising eco-friendly alternative. mdpi.com

Multi-Component Reactions (MCRs): Designing one-pot MCRs would streamline the synthesis process, improving atom economy and reducing waste. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for large-scale production.

Catalyst Development: Investigating novel and reusable catalysts, such as silica-supported tungstosilisic acid, can lead to more efficient and cost-effective synthetic protocols. mdpi.com

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. bepls.com | Scalability can be a concern for industrial applications. |

| Ultrasonic-Mediated Synthesis | Mild reaction conditions, energy efficiency. mdpi.commdpi.com | Specialized equipment is required. |

| Green Catalysts | Recyclable, reduced environmental impact. nih.govmdpi.com | Catalyst stability and reusability need to be optimized. |

| Multi-Component Reactions | Increased efficiency, reduced waste and purification steps. researchgate.net | Optimization of reaction conditions for multiple components can be complex. |

Investigation of Untapped Biological Target Classes and Signaling Pathways

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. fabad.org.trnih.govnih.gov For this compound, a systematic investigation into its biological targets and effects on various signaling pathways is a critical next step.

Future research should focus on:

Broad-Spectrum Biological Screening: Initial high-throughput screening against a diverse panel of biological targets, including enzymes, receptors, and ion channels, can help identify novel activities. Thiazole derivatives have shown promise as inhibitors of tubulin polymerization, sirtuins (SIRT2), and various kinases. nih.govnih.govmdpi.com

Targeting Drug-Resistant Pathogens: Given the rise of antimicrobial resistance, evaluating the efficacy of this compound against multidrug-resistant bacteria and fungi is a high-priority research area. nih.gov

Exploring Novel Anticancer Mechanisms: Beyond established targets, investigating the compound's effects on novel cancer-related pathways, such as ferroptosis or targeting enzymes like Hsp90/HDAC6, could reveal new therapeutic opportunities. acs.orgacs.org